Zolimidine hydrochloride
Description
Historical Context and Discovery of Zolimidine (B74062) Hydrochloride
Zolimidine, which was previously marketed under the brand name Solimidin, was used as a treatment for peptic ulcers and gastroesophageal reflux disease. wikipedia.org The foundational pharmacological research on Zolimidine emerged in the 1970s. A 1974 study identified it as a novel non-anticholinergic gastroprotective agent, detailing its protective capabilities against experimental ulcers induced by various drugs. nih.gov Subsequent investigations in the late 1970s further explored its effects, including its ability to protect gastric mucosa from stress-induced surface alterations and its role in the healing of duodenal ulcers. wikipedia.org
The synthesis of Zolimidine has remained an area of academic interest. Numerous synthetic protocols have been developed over the years, reflecting the compound's importance as a chemical entity. These methods range from classical cyclocondensation reactions to more modern, efficient strategies such as one-pot syntheses promoted by I2/CuO and catalyst-based C-S bond formation. researchgate.netrhhz.netrsc.org The continued refinement of its synthesis highlights Zolimidine's role as a benchmark molecule in the development of new chemical methodologies. nih.gov
Chemical Classification within Imidazo[1,2-a]pyridine (B132010) Derivatives
Zolimidine belongs to the imidazo[1,2-a]pyridine class of heterocyclic compounds. researchgate.netthieme-connect.com This chemical scaffold is recognized as a "privileged structure" in medicinal chemistry because it forms the core of many biologically active molecules. researchgate.netmdpi.comrsc.org Several marketed drugs, including the anxiolytic Alpidem and the hypnotic agent Zolpidem, are based on the imidazo[1,2-a]pyridine nucleus, demonstrating the scaffold's therapeutic versatility. mdpi.comrsc.orgnih.gov
The formal IUPAC name for Zolimidine is 2-[4-(Methanesulfonyl)phenyl]imidazo[1,2-a]pyridine. wikipedia.org Its structure is characterized by the fusion of an imidazole (B134444) ring and a pyridine (B92270) ring. A key feature of Zolimidine is the phenyl group at the C2 position of the imidazo[1,2-a]pyridine core, which is itself substituted with a methylsulfonyl (–SO2CH3) group at the para-position. nih.govthieme-connect.com
Table 1: Chemical Properties of Zolimidine
| Property | Value |
|---|---|
| IUPAC Name | 2-[4-(Methanesulfonyl)phenyl]imidazo[1,2-a]pyridine |
| Chemical Formula | C14H12N2O2S |
| Molar Mass | 272.32 g/mol |
| CAS Number | 1222-57-7 |
Note: Data sourced from public chemical databases. wikipedia.org
Overview of Pre-clinical Research Significance for Zolimidine Hydrochloride
The significance of Zolimidine in a preclinical research context is primarily linked to its well-defined gastroprotective effects. It has been extensively used as a model compound to investigate the mechanisms of mucosal protection and ulcer healing. wikipedia.orgnih.gov Preclinical studies have demonstrated its efficacy in various animal models, such as those involving ulcers induced by anti-inflammatory drugs or stress. nih.gov
A crucial aspect of its research significance is its non-anticholinergic mechanism of action, which distinguished it from earlier anti-ulcer agents. nih.gov This property made it a valuable tool for exploring alternative pathways for cytoprotection. The established therapeutic efficacy of Zolimidine has also prompted further research into developing analogs. researchgate.net These studies aim to modify the core structure to enhance pharmacokinetic properties and explore new therapeutic applications, cementing Zolimidine's role as an important lead compound in medicinal chemistry. researchgate.netthieme-connect.com
Table 2: Selected Preclinical Research Findings for Zolimidine
| Research Area | Model System | Key Finding | Reference |
|---|---|---|---|
| Gastroprotection | Drug-induced experimental ulcers in rats | Zolimidine showed protective activity against ulcers induced by agents like aspirin (B1665792) and indomethacin (B1671933). | nih.gov |
| Mucosal Integrity | Stress-induced gastric alterations in rats | Demonstrated a protective effect on gastric mucosa, preventing surface alterations under stress. | wikipedia.org |
| Ulcer Healing | Duodenal ulcer studies | Investigated for its therapeutic effect on the healing of duodenal ulcers. | wikipedia.org |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
449-75-2 |
|---|---|
Molecular Formula |
C14H13ClN2O2S |
Molecular Weight |
308.8 g/mol |
IUPAC Name |
2-(4-methylsulfonylphenyl)imidazo[1,2-a]pyridine;hydrochloride |
InChI |
InChI=1S/C14H12N2O2S.ClH/c1-19(17,18)12-7-5-11(6-8-12)13-10-16-9-3-2-4-14(16)15-13;/h2-10H,1H3;1H |
InChI Key |
GZWDKGZNTUWBEC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CN3C=CC=CC3=N2.Cl |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for Zolimidine Hydrochloride
Classical Approaches to Imidazo[1,2-a]pyridine (B132010) Core Synthesis for Zolimidine (B74062) Hydrochloride
Traditional methods for the synthesis of the imidazo[1,2-a]pyridine ring system have long served as the foundation for accessing compounds like Zolimidine. These approaches typically involve the condensation of two key building blocks to form the bicyclic heterocyclic structure.
The most conventional and widely utilized method for the synthesis of the imidazo[1,2-a]pyridine core is the cyclocondensation reaction of 2-aminopyridines with α-halocarbonyl compounds. rsc.orgnih.govresearchgate.netnih.gov This method, often referred to as the Tschitschibabin reaction, involves the initial alkylation of the endocyclic nitrogen of 2-aminopyridine (B139424), followed by an intramolecular condensation and dehydration to yield the aromatic fused-ring system. nih.gov
A notable application of this classical approach is the synthesis of Zolimidine through a catalyst-free reaction in water. researchgate.net In this procedure, 2-aminopyridine is reacted with 2-bromo-1-(4-(methylsulfonyl)phenyl)ethan-1-one. The suspension is heated in water, leading to the precipitation of the product, which can then be filtered to obtain pure Zolimidine with a reported yield of 91%. researchgate.net This approach is highlighted for its simplicity and use of an environmentally benign solvent. researchgate.net
Variations of this method have been developed to improve yields and reaction conditions. For instance, a facile protocol using the organic base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst in aqueous ethanol (B145695) at room temperature has been reported for the synthesis of various 2-arylimidazo[1,2-a]pyridines from substituted 2-aminopyridines and phenacyl bromides. royalsocietypublishing.org This method demonstrates broad substrate scope and provides good to excellent yields (65–94%). royalsocietypublishing.org
| Reactants | Conditions | Product | Yield | Reference |
| 2-Aminopyridine, 2-bromo-1-(4-(methylsulfonyl)phenyl)ethan-1-one | Water, 70 °C, 8 h | Zolimidine | 91% | researchgate.net |
| 2-Aminopyridines, Phenacyl bromides | DBU, aqueous ethanol (1:1), room temp. | 2-Arylimidazo[1,2-a]pyridines | 65-94% | royalsocietypublishing.org |
The Ortoleva-King reaction provides an alternative classical route to imidazo[1,2-a]pyridine precursors. This reaction typically involves the in-situ generation of a pyridinium (B92312) iodide salt (an Ortoleva-King intermediate) from the reaction of an aryl methyl ketone and a 2-aminopyridine in the presence of iodine. researchgate.netresearchgate.net Subsequent base-mediated cyclization of this intermediate yields the desired imidazo[1,2-a]pyridine. scilit.comacs.org
This methodology has been successfully adapted for the direct, one-pot synthesis of Zolimidine. researchgate.net An iron-catalyzed Ortoleva-King type protocol has been described, employing ferric chloride hexahydrate (FeCl3·6H2O) and molecular iodine as the catalytic system. This method allows for the reaction between a variety of aromatic ketones and 2-aminopyridines to furnish imidazo[1,2-a]pyridine derivatives in moderate to good yields. researchgate.net Similarly, a nickel-iodine catalytic system using NiCl2·6H2O has been effectively utilized in the synthesis of Zolimidine through an Ortoleva-King type protocol. researchgate.net These methods represent efficient advancements of the classical reaction, providing direct access to the drug molecule. researchgate.netresearchgate.net
| Starting Materials | Catalytic System | Protocol | Application | Reference |
| Aryl methyl ketones, 2-Aminopyridines | FeCl3·6H2O / I2 | Ortoleva-King type | Direct one-step synthesis of Zolimidine | researchgate.net |
| Arylmethyl ketones, 2-Aminopyridines | NiCl2·6H2O / I2 | Ortoleva-King type | Synthesis of Zolimidine | researchgate.net |
| 2-Aminopyridine, Acetophenones | I2 (stoichiometric), then NaOH(aq) | One-pot tandem Ortoleva-King / Cyclization | General synthesis of Imidazo[1,2-a]pyridines | scilit.comacs.org |
Advanced Synthetic Protocols for Zolimidine Hydrochloride
To overcome the limitations of classical methods, such as the use of lachrymatory α-haloketones and stoichiometric reagents, modern synthetic protocols have been developed. acs.org These advanced strategies often rely on metal catalysis to achieve higher efficiency, milder conditions, and broader functional group tolerance.
Transition metal catalysis has become a powerful tool in the construction of heterocyclic scaffolds, including the imidazo[1,2-a]pyridine core of Zolimidine. Copper and manganese are among the metals that have been successfully employed in novel catalytic cycles for this purpose.
Copper-catalyzed reactions have emerged as a highly effective and practical approach for synthesizing imidazo[1,2-a]pyridines. One prominent strategy involves the copper(I)-catalyzed aerobic oxidative coupling of ketoxime acetates with pyridines. organic-chemistry.org This method is noted for its mild conditions and tolerance of a wide range of functional groups, affording high yields of the desired products. organic-chemistry.orgthieme-connect.com A key advantage of this protocol is its scalability, as demonstrated by the successful synthesis of Zolimidine on a 10 mmol scale, achieving an 81% yield. organic-chemistry.org The reaction is optimized with copper(I) iodide (CuI) as the catalyst in N-Methyl-2-pyrrolidone (NMP) at 100°C. organic-chemistry.org
Another efficient copper-catalyzed strategy involves a tandem process of imine formation and intramolecular aerobic oxidative C-H bond amination. rsc.org This reaction between readily available acetophenones and 2-aminopyridines provides good to excellent yields of imidazo[1,2-a]pyridines. The utility of this method was validated through a single-step synthesis of Zolimidine, which was obtained in a 61% yield. rsc.org
| Method | Reactants | Catalyst | Conditions | Yield of Zolimidine | Reference |
| Aerobic Oxidative Coupling | Ketoxime acetates, Pyridines | CuI | NMP, 100 °C, Air | 81% (on 10 mmol scale) | organic-chemistry.org |
| Tandem C-H Amination/Cyclization | Acetophenones, 2-Aminopyridines | Copper catalyst | Aerobic | 61% | rsc.org |
A novel protocol utilizing a manganese/iodine catalytic system has been specifically developed for the synthesis of imidazo[1,2-a]pyridines, including Zolimidine. researchgate.netacs.org This method follows an Ortoleva-King type pathway, where the combination of manganese and iodine facilitates the key bond-forming steps. The development of such manganese-catalyzed reactions is part of a growing interest in using earth-abundant and less toxic metals for C-H activation and other organic transformations. researchgate.net This specific protocol provides an efficient and direct route to Zolimidine, showcasing the application of manganese catalysis in the synthesis of pharmaceutically relevant molecules. researchgate.net
An in-depth examination of the synthetic strategies for producing this compound reveals a variety of chemical methodologies, ranging from metal-catalyzed reactions to more environmentally benign, metal-free approaches. These syntheses focus on the construction of the core 2-arylimidazo[1,2-a]pyridine scaffold.
1 Metal-Catalyzed Synthetic Approaches
3 Nickel-Iodine Catalytic Systems
A notable advancement in the synthesis of 2-arylimidazo[1,2-a]pyridines, including Zolimidine, involves the use of a novel nickel-iodine catalytic system. researchgate.net This method employs the cost-effective and efficient catalyst NiCl₂·6H₂O in conjunction with molecular iodine to produce a range of 2-arylimidazo[1,2-a]pyridine derivatives in moderate to good yields. researchgate.net The reaction proceeds through an Ortoleva-King type protocol, starting from readily available arylmethyl ketones and 2-aminopyridines. researchgate.net The proposed mechanism involves a sequence of α-iodination, followed by an Ortoleva-King type reaction and subsequent cyclization. researchgate.net This methodology has been successfully applied to the synthesis of the gastroprotective drug, Zolimidine. researchgate.net
4 Iron-Catalyzed Ortoleva-King Type Approaches
The first iron-catalyzed Ortoleva-King type protocol for synthesizing fused heterocyclic compounds like Zolimidine has been developed. researchgate.net This approach utilizes an inexpensive and readily available catalytic system composed of FeCl₃·6H₂O and molecular iodine. researchgate.net The methodology has been explored with a variety of aromatic ketones and 2-aminopyridines, yielding diverse imidazo[1,2-a]pyridine derivatives in moderate to good yields. researchgate.net A key achievement of this protocol is its successful application in the direct, one-step synthesis of Zolimidine. researchgate.netnih.gov Mechanistic studies suggest the reaction likely proceeds through a catalytic Ortoleva-King reaction. acs.org
2 Metal-Free Synthetic Approaches
1 Iodine-Promoted Tandem Strategies
An efficient, one-pot synthetic protocol for Zolimidine and its derivatives has been developed utilizing an I₂/CuO-promoted tandem strategy. researchgate.netmdpi.comrhhz.net This reaction proceeds effectively in methanol (B129727), starting from easily accessible materials like aromatic ketones, α,β-unsaturated ketones, or β-keto esters and 2-aminopyridines. researchgate.netrhhz.net Using this method, the marketed drug Zolimidine was prepared in a high yield of 95%. researchgate.netrhhz.net
Control experiments suggest a plausible mechanism where the ketone is first converted to an α-iodo ketone intermediate under the I₂/CuO-mediated conditions. rhhz.net This intermediate then reacts smoothly with a 2-aminopyridine to afford the final imidazo[1,2-a]pyridine product. rhhz.net The role of CuO is believed to be multifaceted; it may act as an oxidizing agent to generate the reactive iodonium (B1229267) ion (I⁺) from molecular iodine, neutralize the hydrogen iodide byproduct, and reoxidize iodide ions back into molecular iodine. rhhz.net
A summary of the substrate scope for the I₂/CuO-promoted synthesis is presented below.
| Starting Ketone Substituent | Starting 2-Aminopyridine | Product | Yield (%) |
| 4-Me | 2-aminopyridine | 3ba | 85 |
| 4-OMe | 2-aminopyridine | 3ca | 86 |
| 2,4-(OMe)₂ | 2-aminopyridine | 3da | 80 |
| 4-Cl | 2-aminopyridine | 3fa | 76 |
| 4-Br | 2-aminopyridine | 3ga | 75 |
| 3,4-Cl₂ | 2-aminopyridine | 3ha | 72 |
| 3-NO₂ | 2-aminopyridine | 3ia | 70 |
Table based on data from the direct one-pot synthesis of imidazo[1,2-a]pyridine derivatives. rhhz.net
2 Acid-Catalyzed Condensation Reactions
Acid catalysis represents a fundamental approach for the synthesis of the imidazo[1,2-a]pyridine core. Both Brønsted and Lewis acids are utilized to catalyze the Groebke–Blackburn–Bienaymé (GBB) three-component reaction between aminopyridines, aldehydes, and isocyanides. beilstein-journals.org Common catalysts include perchloric acid (HClO₄), p-toluenesulfonic acid (PTSA), and trifluoroacetic acid (TFA). beilstein-journals.org
More recently, heteropolyacids such as phosphotungstic acid (HPW) have emerged as greener and safer alternatives due to their strong Brønsted acidity. beilstein-journals.org A straightforward method using HPW as a catalyst in ethanol under microwave heating provides imidazo[1,2-a]pyridine products in high yields with low catalyst loading. beilstein-journals.org The proposed mechanism involves the initial nucleophilic attack of the aminopyridine on the HPW-activated aldehyde, leading to an iminium ion, which then undergoes a [4+1] cycloaddition with the isocyanide, followed by a hydrogen shift to yield the final product. beilstein-journals.org
3 Micellar Media and "On-Water" Platforms
In a move towards environmentally sustainable synthesis, 2-arylimidazo[1,2-a]pyridines have been synthesized in aqueous media using iodine as a catalyst. nih.govacs.orgresearchgate.netnih.gov This approach compares two distinct aqueous systems: micellar catalysis using sodium dodecyl sulfate (B86663) (SDS) and a surfactant-free "on-water" platform. nih.govacs.org
The reaction involves the condensation of various aryl methyl ketones with 2-aminopyridines. acs.org While many reactions were performed efficiently "on water," the addition of SDS as a surfactant was found to be effective for enhancing both the substrate scope and the reaction yield. nih.govacs.orgnih.gov The reaction in SDS-derived micellar media is somewhat sluggish at room temperature but is significantly boosted by mild heating to 40°C. nih.gov Both the micellar and "on-water" methods were successfully employed for the gram-scale synthesis of Zolimidine. nih.govacs.orgresearchgate.net For instance, the reaction of 1-[4-(methylsulfonyl)phenyl]ethan-1-one and 2-aminopyridine in water yielded Zolimidine in 81% in micellar media and 62% using the "on-water" approach. acs.org The advantages of these protocols include a simple experimental setup, the use of water as a green solvent, and an inexpensive catalyst. acs.orgresearchgate.net
The proposed mechanism for these aqueous reactions involves initial imine formation as the rate-determining step, followed by iodine-catalyzed tautomerization, intramolecular cyclization, and finally, oxidative aromatization to form the product. nih.gov
3 One-Pot and Multi-Component Synthetic Pathways
One-pot and multi-component reactions (MCRs) are highly efficient strategies for constructing the imidazo[1,2-a]pyridine scaffold found in Zolimidine, offering advantages such as atom economy and simplified procedures. beilstein-journals.org Several of the previously discussed methods, including the iron-catalyzed Ortoleva-King protocol and the iodine-promoted tandem strategies, are performed as one-pot syntheses. researchgate.netrhhz.net
The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent example of an MCR used to create this structure. beilstein-journals.orgbeilstein-journals.org It involves the one-pot combination of a 2-aminopyridine, an aldehyde, and an isocyanide under acid catalysis. beilstein-journals.org This reaction has been utilized to create a diverse library of imidazo[1,2-a]pyridine derivatives. beilstein-journals.org A novel three-component reaction utilizing 2-aminopyridines, isatins, and isocyanides has also been developed to assemble tetracyclic fused imidazo[1,2-a]pyridines in a one-pot fashion. beilstein-journals.org
Green Chemistry Principles in this compound Synthesis
The synthesis of zolimidine, an imidazo[1,2-a]pyridine derivative, has traditionally involved methods that may not align with the principles of green chemistry. researchgate.net However, recent research has focused on developing more environmentally benign approaches for the synthesis of the core imidazo[1,2-a]pyridine scaffold, which are applicable to zolimidine production. nih.govresearchgate.net These greener strategies prioritize the use of less hazardous substances, renewable materials, and energy-efficient processes.
Key green chemistry principles applied to the synthesis of zolimidine and related imidazopyridines include:
Use of Greener Solvents: A significant advancement is the replacement of volatile organic compounds (VOCs) with more environmentally friendly solvents like water or deep eutectic solvents. rsc.orgnih.govjetir.org For instance, the synthesis of 2-arylimidazo[1,2-a]pyridines has been successfully achieved in aqueous media, which is non-toxic, inexpensive, and readily available. nih.gov The use of water as a solvent not only reduces the environmental impact but can also simplify product isolation. jetir.org Deep eutectic solvents, such as those derived from choline (B1196258) chloride and zinc chloride, offer a recyclable and non-volatile alternative to traditional solvents for reactions like Friedel-Crafts acylation, a potential step in some synthetic routes. rsc.org
Catalyst Selection and Optimization: The move away from stoichiometric reagents towards catalytic systems is a cornerstone of green chemistry. In the context of zolimidine synthesis, this involves:
Heterogeneous Catalysts: The use of recoverable and reusable heterogeneous catalysts, such as copper supported on chitosan, has been demonstrated for key bond-forming reactions in zolimidine synthesis. rsc.org This approach minimizes catalyst waste and simplifies purification processes.
Metal-Free Catalysis: To avoid the use of potentially toxic and expensive heavy metals, metal-free catalytic systems are being explored. acs.org For example, iodine has been used as an effective catalyst for the synthesis of imidazo[1,2-a]pyridines in aqueous media. nih.gov
Biocatalysis: While not yet widely reported specifically for zolimidine, the use of enzymes as catalysts in organic synthesis is a growing area of green chemistry that could be applied to certain steps.
Energy Efficiency: The adoption of energy-efficient techniques like microwave irradiation and ultrasound has been shown to accelerate reaction times and improve yields in the synthesis of imidazo[1,2-a]pyridines. bio-conferences.orgorganic-chemistry.org These methods often lead to cleaner reactions with fewer byproducts, reducing the need for extensive purification. bio-conferences.org Mechanochemical approaches, which involve solvent-free reactions induced by grinding or milling, also represent a highly energy-efficient and waste-reducing strategy. researchgate.netscienceopen.com
Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Imidazo[1,2-a]pyridine Synthesis
| Feature | Traditional Synthesis | Green Synthesis |
|---|---|---|
| Solvent | Volatile organic compounds (e.g., DMF, Toluene) | Water, deep eutectic solvents, or solvent-free conditions. rsc.orgnih.govjetir.orgjmchemsci.com |
| Catalyst | Stoichiometric amounts of Lewis acids (e.g., AlCl₃), homogeneous metal catalysts. bombaytechnologist.in | Recyclable heterogeneous catalysts (e.g., Cu on chitosan), metal-free catalysts (e.g., Iodine), biocatalysts. nih.govrsc.org |
| Energy Input | Conventional heating (reflux) | Microwave irradiation, ultrasound, mechanochemical methods. bio-conferences.orgorganic-chemistry.orgresearchgate.net |
| Reaction Type | Multi-step synthesis with isolation of intermediates. | One-pot multicomponent reactions (e.g., GBB-3CR). researchgate.netacs.org |
| Waste Generation | Higher, due to solvent use and byproducts. | Lower, due to improved atom economy and catalyst recycling. |
Scale-Up Considerations in this compound Production
The transition from laboratory-scale synthesis to industrial production of this compound presents a unique set of challenges and considerations. The primary goal of scale-up is to ensure the manufacturing process is consistent, reliable, efficient, and economically viable while maintaining the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). asianpharmtech.comquadro-mpt.com
Key aspects that need to be addressed during the scale-up of this compound production include:
Process Optimization: A thorough understanding and optimization of critical process parameters (CPPs) are essential for a successful scale-up. asianpharmtech.com This involves identifying parameters that significantly impact the reaction yield and purity, such as temperature, pressure, reaction time, and the rate of reagent addition. Design of Experiments (DoE) is a statistical tool often employed to systematically study the effects of these parameters and establish a robust and reproducible process. asianpharmtech.compharmtech.com
Reactor and Equipment Selection: The choice of reactor and other processing equipment is critical. The materials of construction must be compatible with the reagents and solvents used to prevent corrosion and contamination. nih.gov The heat and mass transfer characteristics of the larger reactors must be carefully considered to ensure consistent reaction conditions throughout the batch. For reactions involving solids, efficient agitation is necessary to maintain a uniform suspension.
Purification and Isolation: The method used for purification and isolation of zolimidine in the lab may not be directly transferable to a large-scale process. Crystallization is a common method for purifying APIs, and the conditions for crystallization, including solvent selection, cooling rate, and seeding, must be carefully optimized to control the crystal size, shape, and polymorphic form of the final product. europeanpharmaceuticalreview.com The filtration and drying of the product also need to be scaled up appropriately.
Hydrochloride Salt Formation: The formation of the hydrochloride salt is a critical final step. sigmaaldrich.com The choice of the acid source (e.g., hydrochloric acid in a solvent or hydrogen chloride gas) and the conditions for salt formation can impact the physicochemical properties of the API, such as solubility, stability, and hygroscopicity. pharmtech.com On a large scale, the evolution of gases and the handling of corrosive materials require specialized equipment and safety protocols. sigmaaldrich.comtaylorfrancis.com The common ion effect can also influence the solubility and precipitation of the salt during production. sigmaaldrich.compharmtech.com
Safety and Environmental Considerations: A comprehensive safety assessment is required to identify and mitigate potential hazards associated with the large-scale handling of flammable solvents, corrosive reagents, and potentially exothermic reactions. Adherence to Good Manufacturing Practices (GMP) is mandatory. lonza.com The environmental impact of the process, including solvent emissions and waste disposal, must also be managed in accordance with regulatory requirements.
Table 2: Key Considerations for Scale-Up of this compound Synthesis
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Batch Size | Milligrams to grams | Kilograms to tons |
| Heat Transfer | Efficient, due to high surface area to volume ratio. | Less efficient, requires careful reactor design and control. |
| Mixing | Generally efficient. | Can be challenging, especially with viscous or solid-containing mixtures. |
| Reagent Addition | Often manual and rapid. | Controlled and automated to manage reaction exotherms. |
| Purification | Chromatography is common. | Crystallization is the preferred method for bulk purification. |
| Safety | Fume hood provides primary containment. | Requires robust engineering controls and process safety management. |
| Regulatory | Research-focused. | Strict adherence to Good Manufacturing Practices (GMP) is required. lonza.com |
Mechanistic Investigations of Zolimidine Hydrochloride
Molecular and Cellular Mechanisms of Action
The gastroprotective activity of zolimidine (B74062) hydrochloride is not attributed to a single mode of action but rather to a combination of effects on cellular secretion, barrier integrity, and underlying biochemical pathways.
Cellular Secretion Modulation by Zolimidine Hydrochloride
A primary mechanism of this compound is its ability to modulate the secretion of protective factors in the gastric mucosa. Research has demonstrated that zolimidine stimulates the secretion of mucus from intestinal mucosal cells. medchemexpress.com This action is believed to be mediated, at least in part, through the modulation of prostaglandin (B15479496) E₂. vulcanchem.com Prostaglandins are known to play a crucial role in maintaining the integrity of the gastric lining, partly by stimulating mucus and bicarbonate secretion.
In preclinical models, zolimidine has been shown to prevent the reduction in gastric mucus that is typically induced by stress. researchgate.net Furthermore, studies using models of gastric injury have indicated that the protective effects of zolimidine are associated with an increase in gastric mucus secretion. medsci.org This enhanced mucus layer acts as a physical barrier, protecting the underlying epithelial cells from the corrosive effects of gastric acid and other luminal aggressors.
Enhancement of Cellular Barrier Integrity
This compound contributes to the enhancement and maintenance of the gastric mucosal barrier's integrity. This is a critical aspect of its gastroprotective effect, shielding the stomach lining from various damaging agents. Preclinical studies have shown that zolimidine offers protection against gastric lesions induced by a variety of chemical and physical insults. wikipedia.org
The compound's ability to increase mucus secretion is a direct contributor to the physical resilience of the mucosal barrier. medsci.org A well-maintained mucus layer is essential for preventing the back-diffusion of hydrogen ions and the penetration of damaging substances into the gastric epithelium. researchgate.net
Furthermore, the integrity of the gastric mucosal barrier is heavily dependent on adequate blood flow, which supplies oxygen and bicarbonate while removing toxic substances. nih.govfrontiersin.org Some research suggests that the protective mechanisms of compounds with similar gastroprotective profiles to zolimidine involve the maintenance of mucosal blood flow, which is crucial for preserving the barrier's function and facilitating repair processes. semanticscholar.org
Proposed Mechanistic Pathways for Bioactivity
Several mechanistic pathways have been proposed to explain the bioactivity of this compound, primarily focusing on its gastroprotective properties. A key proposed pathway is the involvement of endogenous prostaglandins. vulcanchem.com The stimulation of prostaglandin E₂ synthesis can account for both the increase in mucus secretion and potentially the maintenance of mucosal blood flow, which are vital for gastric defense. vulcanchem.comiiab.me
Beyond its effects on secretion, some imidazo[1,2-a]pyridine (B132010) derivatives, the class of compounds to which zolimidine belongs, have been suggested to possess gastric antisecretory properties that are not related to H2 receptor antagonism. researchgate.net While zolimidine itself is considered a non-anticholinergic agent, some related compounds may exert their effects through weak inhibition of the H⁺/K⁺-ATPase pump, the final step in gastric acid secretion. vulcanchem.comresearchgate.net
The concept of "cytoprotection" is also central to zolimidine's mechanism. This refers to the ability to protect the gastric mucosa independently of acid suppression. nih.gov This protective quality is attributed to the enhancement of the mucosal barrier's defensive capabilities, including increased mucus production. researchgate.net
Interactions with Biological Targets (Pre-clinical Focus)
Preclinical research has identified several biological targets and systems with which this compound interacts to exert its therapeutic effects. These studies have primarily been conducted in animal models to understand its pharmacological profile.
In rats, zolimidine has demonstrated the ability to antagonize gastric acid hypersecretion induced by secretagogues such as pentagastrin (B549294) and histamine (B1213489). nih.gov This suggests an interaction with the pathways that regulate gastric acid production, although it is not a potent antisecretory agent in the same class as proton pump inhibitors or H2 receptor antagonists.
A significant area of investigation has been zolimidine's protective action against ulcers induced by non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Preclinical models have shown its efficacy in preventing gastric damage caused by agents like indomethacin (B1671933) and aspirin (B1665792). nih.gov This points towards an interaction with the cyclooxygenase (COX) pathway, which is inhibited by NSAIDs. While zolimidine itself is not primarily an anti-inflammatory agent, its ability to counteract NSAID-induced damage suggests a modulatory effect on prostaglandin synthesis or its downstream effects. researchgate.net Indeed, some analogues of zolimidine have been specifically investigated for their cyclooxygenase-2 inhibitory potential. researchgate.netresearchgate.net
The following table summarizes the key preclinical findings regarding the interactions of this compound with biological targets:
| Biological Target/System | Observed Effect in Preclinical Models | Implication | Supporting Evidence |
| Gastric Mucus Secretion | Stimulation of mucus production | Enhancement of the protective mucosal barrier | medchemexpress.comvulcanchem.comresearchgate.netmedsci.org |
| Prostaglandin Synthesis | Modulation of prostaglandin E₂ | A key mediator of gastroprotective effects | vulcanchem.comsemanticscholar.orgiiab.me |
| Gastric Acid Secretion | Antagonism of pentagastrin and histamine-induced hypersecretion | Weak antisecretory activity | nih.gov |
| H⁺/K⁺-ATPase Pump | Potential for weak inhibition by related compounds | Minor contribution to reducing gastric acidity | vulcanchem.comresearchgate.net |
| Cyclooxygenase (COX) Pathway | Protection against NSAID-induced ulcers; some analogues show COX-2 inhibition | Interaction with inflammatory and prostaglandin pathways | nih.govresearchgate.netresearchgate.net |
Pre Clinical Pharmacokinetics of Zolimidine Hydrochloride
Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models
Studies utilizing radiolabeled zolimidine (B74062), specifically ¹⁴C-zolimidine, have provided foundational insights into its pharmacokinetic profile in rats.
Following oral administration in rats, zolimidine is rapidly absorbed. nih.gov Peak blood concentrations of the radiolabeled compound are typically reached within 45 to 60 minutes. nih.gov The rate of absorption, as estimated from urinary excretion data, is substantial, ranging between 80% and 90%. nih.gov
Interactive Data Table: Oral Absorption of ¹⁴C-Zolimidine in Rats
| Parameter | Value | Species |
| Time to Peak Blood Levels | 45 - 60 minutes | Rat |
| Estimated Absorption Rate | 80% - 90% | Rat |
After absorption, the distribution of zolimidine has been studied. While specific tissue distribution data from the provided search results is limited, the use of radiolabeled ¹⁴C-zolimidine indicates that the compound and/or its metabolites are distributed throughout the body, as evidenced by their presence in blood and excretion in urine and feces. nih.gov It is noted that a portion of the administered dose is sequestered through the gastrointestinal mucosa. nih.gov
The elimination of zolimidine from the blood in rats following intravenous administration is best described by a three-compartment model. nih.gov The initial phase of elimination is rapid; however, trace amounts of radioactivity can be detected for several days after administration. nih.gov Despite this prolonged presence, calculations suggest that accumulation of the drug or its metabolites is unlikely. nih.gov
Biliary excretion plays a role in the elimination of zolimidine, accounting for approximately 15% of an intravenously administered dose in rats. nih.gov Fecal excretion is also a significant route of elimination. nih.gov
Interactive Data Table: Elimination and Compartmental Model of ¹⁴C-Zolimidine in Rats
| Parameter | Finding | Species |
| Compartmental Model | Three-compartment model | Rat (intravenous) |
| Initial Elimination | Rapid | Rat |
| Biliary Excretion | ~15% of IV dose | Rat |
Metabolism studies of zolimidine have been conducted, although detailed metabolite structures from the available search results are not specified. The research indicates the presence of metabolites, as the studies tracked total radioactivity. nih.gov The difference observed between fecal and biliary excretion suggests potential metabolism within the gastrointestinal tract or enterohepatic circulation of metabolites. nih.gov
Comparative Pharmacokinetics Across Pre-clinical Species
The available literature from the search results primarily focuses on pharmacokinetic studies in rats. nih.gov Detailed comparative pharmacokinetic data for zolimidine hydrochloride across other pre-clinical species such as dogs or monkeys was not found in the provided search results.
Factors Influencing this compound Pharmacokinetic Profiles in Animal Studies
A notable factor influencing the pharmacokinetics of zolimidine in rats is sex. nih.gov Studies have demonstrated that male rats eliminate the radioactivity from ¹⁴C-zolimidine more rapidly than female rats. nih.gov Other specific factors that might influence its pharmacokinetic profile, such as age or co-administration of other drugs, were not detailed in the provided search results.
Structure Activity Relationship Sar Studies of Zolimidine Hydrochloride and Its Analogs
Core Imidazo[1,2-a]pyridine (B132010) Scaffold Contributions to Activity
The imidazo[1,2-a]pyridine core is a foundational element of zolimidine's structure and is widely recognized in medicinal chemistry as a "privileged scaffold". benthamdirect.comnih.govrsc.orgacs.org This fused heterocyclic system is present in numerous clinically significant drugs, including zolpidem, alpidem, and olprinone, which exhibit a wide array of pharmacological effects. nih.govresearchgate.net The structural rigidity and specific electronic properties of the imidazo[1,2-a]pyridine nucleus allow it to serve as a versatile framework for interacting with various biological targets. chemrxiv.org
Its structural similarity to naturally occurring purines enables it to bind to a diverse range of receptors and enzymes, contributing to its broad spectrum of biological activities which include anti-ulcer, anticancer, and anti-inflammatory properties. acs.orgnih.govresearchgate.net The biological activity profile of compounds containing this scaffold is highly dependent on the pattern of substitution around the core. acs.org In zolimidine (B74062), the imidazo[1,2-a]pyridine system acts as the key pharmacophore, providing the essential structural arrangement for its biological function. chemrxiv.org The development of new analogs often retains this core while modifying peripheral substituents to enhance potency or selectivity. rsc.orgresearchgate.net
Impact of Substituents on Biological Activity
The biological activity of zolimidine analogs is significantly modulated by the nature and position of substituents on the core structure, particularly on the 2-phenyl ring.
The 2-phenyl group of the imidazo[1,2-a]pyridine scaffold is a critical site for modification to alter biological activity. Structure-activity relationship studies have demonstrated that both the electronic properties (electron-donating or electron-withdrawing) and the position of the substituent on the phenyl ring play a crucial role in determining the potency and selectivity of the analogs. researchgate.net
For instance, in the development of antimicrobial agents based on the imidazo[1,2-a]pyridine scaffold, the nature of the group on the C-2 phenyl ring was found to significantly influence activity. researchgate.net Studies on solid-state luminescent dyes with the same core showed that the energy of emission decreases as the electron-withdrawing nature of the para-substituent on the aryl group increases. rsc.org In the context of anticancer activity, substitutions on the 2-arylimidazopyridines were shown to be sensitive to the electronic nature of the substituent. acs.org Specifically, analogs with methoxy, methyl, and fluoro substituents at various positions on the imidazopyridine ring and the 2-phenyl ring showed varying yields and activities.
Research on imidazo[1,2-a]pyridine derivatives as COX-2 inhibitors revealed that substitutions on the 2-phenyl ring are pivotal. Molecular modeling studies of these derivatives indicated that the 2-[4-(methylsulfonyl)phenyl] moiety fits into the active site of the enzyme. rjsocmed.com The introduction of different substituents on a 2-phenyl ring in a series of anti-tuberculosis agents was essential for maintaining potency. nih.gov
| Compound Series | Substituent (R) on Phenyl Ring | Position | Observed Effect | Reference |
|---|---|---|---|---|
| Antimicrobial Agents | Electron-withdrawing groups | para | Generally enhanced activity | researchgate.net |
| Antituberculosis Agents | Bulky, lipophilic biaryl ethers | - | Nanomolar range of potency | rsc.org |
| Antituberculosis Agents | Substituted Phenyl | C-4 | Essential to maintain potency | nih.gov |
| Luminescent Dyes | Electron-withdrawing groups | para | Decreased energy of ESIPT luminescence | rsc.org |
| Benzodiazepine Receptor Ligands | Varied substituents | - | Modulated affinity and selectivity for receptor subtypes | acs.org |
The methylsulfonyl (-SO₂CH₃) group at the para-position of the 2-phenyl ring is a defining feature of zolimidine. This group is a strong electron-withdrawing moiety and a potent hydrogen bond acceptor, which significantly influences the molecule's pharmacokinetic and pharmacodynamic properties. ontosight.aisioc-journal.cn In drug design, the inclusion of a sulfonyl functional group is a common strategy to modulate a molecule's solubility, lipophilicity, and metabolic stability. sioc-journal.cnnamiki-s.co.jp
The methylsulfonyl group can form crucial hydrogen bonding interactions with residues in the active sites of biological targets, thereby enhancing binding affinity. sioc-journal.cnresearchgate.net For example, in a series of imidazo[1,2-a]pyridine-based COX-2 inhibitors, molecular modeling showed that the methylsulfonyl pharmacophore inserts into a secondary pocket of the COX-2 active site, forming hydrogen bonds with key amino acid residues like Arginine-513 and Histidine-90. rjsocmed.com This interaction is critical for the inhibitory potency and selectivity of the compounds. The replacement of the methylsulfonyl group with other functionalities, such as an azido (B1232118) group, has been explored as a bioisosteric approach to modify activity. researchgate.net
Derivatization of zolimidine, particularly at the methylsulfonyl group, has been investigated to create analogs with modulated biological effects. A notable example is the synthesis of sulfilimine (-S(=NH)CH₃) and sulfoximine (B86345) (-S(=O)(=NH)CH₃) analogs of zolimidine. researchgate.netkarger.com These modifications represent a bioisosteric replacement strategy, where the sulfone group is exchanged for a related functional group to fine-tune the compound's properties. ufrj.br
| Original Group (Zolimidine) | Derivative Group | Potential Effect on Properties | Reference |
|---|---|---|---|
| Sulfone (-SO₂CH₃) | Sulfilimine (-S(=NH)CH₃) | Modulated biological activity, altered polarity and H-bonding | researchgate.netkarger.com |
| Sulfone (-SO₂CH₃) | Sulfoximine (-S(=O)(=NH)CH₃) | Improved solubility and ADME profile while retaining efficacy | karger.com |
| Sulfone (-SO₂CH₃) | N-Acetylsulfonamido (-SO₂NHCOCH₃) | Bioisosteric replacement for COX-2 inhibition | researchgate.net |
Design Principles for Zolimidine Hydrochloride Analog Development
Based on the SAR studies of zolimidine and its analogs, several key design principles emerge for the development of new derivatives with potentially enhanced therapeutic profiles.
Scaffold Retention and Hopping: The imidazo[1,2-a]pyridine scaffold is a crucial pharmacophore and should generally be retained. benthamdirect.comnih.gov However, "scaffold hopping," which involves replacing the core with another fused bicyclic system, can be explored to discover novel compounds targeting the same biological space. rsc.orgrsc.org
Strategic Phenyl Ring Substitution: The 2-phenyl ring is a prime location for modification. The introduction of various substituents can modulate activity, selectivity, and pharmacokinetic properties. SAR data suggests that the size, lipophilicity, and electronic nature of substituents, as well as their position on the ring, are critical factors to consider. rsc.orgnih.gov For example, bulky and lipophilic groups have been shown to increase potency in some series. rsc.org
Bioisosteric Replacement of the Methylsulfonyl Group: The methylsulfonyl group is vital for activity but can be a point of modification. Bioisosteric replacement with groups like sulfonamides, sulfoximines, or even non-sulfur containing groups can lead to compounds with improved properties. researchgate.netkarger.comresearchgate.net This strategy aims to maintain or enhance the key interactions of the original group while improving drug-like characteristics. ufrj.br
Pre Clinical Efficacy Studies in Vitro and Animal Models
In Vitro Assays for Zolimidine (B74062) Hydrochloride Bioactivity
While direct in vitro studies using isolated cellular models are not extensively detailed in the available literature, cellular-level observations from in vivo experiments provide significant insights into the bioactivity of Zolimidine.
Zolimidine's primary mechanism appears to be linked to the enhancement of the gastric mucosal barrier. It is reported to stimulate the secretion of mucus in intestinal mucosal cells, which strengthens the intestinal wall against ulceration. nih.govwikipedia.orgmedchemexpress.commedchemexpress.commedchemexpress.com
A key study involving transmission and scanning electron microscopy of rat gastric epithelial cells provided a closer look at the cellular effects of Zolimidine. nih.gov In rats subjected to restraint stress, a model known to induce gastric erosions, the initial pathological change observed was a decrease in the number of mucus granules within the superficial cells, indicating a weakened protective barrier. nih.gov Pre-treatment with Zolimidine offered complete protection against this stress-induced damage. nih.gov At the subcellular level, Zolimidine administration led to distinct morphological changes within these epithelial cells, including an enlargement of the cisternae of the endoplasmic reticulum and an increased surface area of the Golgi apparatus. nih.gov These ultrastructural changes are consistent with an increased rate of protein (glycoprotein) synthesis and secretion, providing a cellular basis for the observed increase in gastric mucus. nih.gov
These findings suggest that Zolimidine's protective action is mediated by bolstering the synthesis and secretion of the protective mucus layer, a critical component of the gastric mucosal barrier.
Zolimidine has been shown to possess gastric antisecretory properties, although it is characterized as a non-anticholinergic agent. nih.gov Research from 1974 indicated that Zolimidine can antagonize the acid hypersecretion induced by secretagogues such as histamine (B1213489) and pentagastrin (B549294) in rats. nih.gov While the precise receptor binding profile is not fully elucidated in the available literature, this suggests an interaction with the pathways governing gastric acid secretion. Notably, other compounds from the same chemical class, imidazo[1,2-a]pyridines, have been investigated for their ability to inhibit the H+/K+-ATPase enzyme (the proton pump), which is the final step in gastric acid secretion. nih.gov However, these related compounds were found not to be histamine H2 receptor antagonists. nih.gov This points towards a potential mechanism for Zolimidine's antisecretory effects that is independent of direct H2 receptor blockade, possibly involving the proton pump, but specific enzymatic and receptor binding assay data for Zolimidine hydrochloride are not detailed in the reviewed sources.
In Vivo Animal Models for Investigating this compound Efficacy
The gastroprotective effects of this compound have been demonstrated across various animal models of gastrointestinal ulceration.
Zolimidine has shown significant efficacy in protecting against experimentally induced ulcers in rats. In models of non-steroidal anti-inflammatory drug (NSAID)-induced damage, oral administration of Zolimidine was effective. It has also been shown to be protective in stress-induced ulcer models.
Indomethacin-Induced Ulcers: In rats, intestinal ulcers induced by the rectal administration of indomethacin (B1671933) were significantly reduced by oral pre-treatment with Zolimidine. medchemexpress.com
Stress-Induced Ulcers: In a model combining restraint and low temperature, pre-treatment with Zolimidine completely protected rats from the severe stomach erosions that were observed in untreated animals under stress. nih.gov The protective mechanism in this model was attributed to its ability to prevent the stress-induced decrease in gastric mucus. nih.govresearchgate.net
The table below summarizes findings from key rodent model studies.
Table 1: Efficacy of Zolimidine in Rodent Models of Gastrointestinal Ulceration
| Animal Model | Ulcer Induction Method | Key Findings | Reference |
|---|---|---|---|
| Rat | Indomethacin (NSAID) | Reduced incidence of intestinal ulcers. | medchemexpress.com |
| Rat | Restraint + Cold Stress | Completely protected against gastric erosions; prevented the decrease in mucus granules. | nih.gov |
Studies have also evaluated Zolimidine's efficacy in species other than rats, allowing for a comparative perspective on its protective action. A notable study utilized guinea pigs to investigate its effect on intestinal ulcers.
In a model where intestinal ulcers were induced by including carrageenan in the drinking water over 40 days, the addition of Zolimidine to the diet of guinea pigs resulted in a decreased incidence of these ulcers. medchemexpress.com
This finding in guinea pigs, alongside the data from rat models, demonstrates Zolimidine's protective efficacy across different species and different ulcer induction methods. While the rat studies often focus on acute damage from NSAIDs or stress, the guinea pig model represents a more chronic inflammatory condition.
Table 2: Comparative Efficacy of Zolimidine in Different Animal Species
| Animal Species | Ulcer Induction Method | Key Efficacy Outcome | Reference |
|---|---|---|---|
| Rat | Indomethacin | Reduction in intestinal ulcer incidence. | medchemexpress.com |
| Rat | Restraint + Cold Stress | Prevention of gastric erosions. | nih.gov |
| Guinea Pig | Carrageenan | Decrease in the incidence of intestinal ulcers. | medchemexpress.com |
Computational Chemistry and Molecular Modeling of Zolimidine Hydrochloride
Molecular Docking Simulations for Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Zolimidine (B74062) hydrochloride, docking simulations are instrumental in understanding its interaction with potential biological targets, such as the H+/K+ ATPase proton pump, which is a key player in gastric acid secretion and a target for anti-ulcer drugs.
Docking studies on imidazo[1,2-a]pyridine (B132010) derivatives have revealed key structural features that govern their binding affinity. For instance, such studies often identify crucial hydrogen bonds and hydrophobic interactions between the ligand and the amino acid residues of the target protein's active site. Molecular docking simulations for Zolimidine hydrochloride would likely investigate how its imidazo[1,2-a]pyridine core, the phenyl-methylsulfinyl group, and the substituents on the pyridine (B92270) ring contribute to its binding affinity and selectivity. The results of such simulations can provide a rational basis for the design of new analogs with improved potency.
Table 1: Representative Molecular Docking Parameters for Imidazo[1,2-a]pyridine Derivatives with a Hypothetical Target
| Parameter | Value | Description |
| Binding Affinity (kcal/mol) | -8.5 to -10.2 | Predicted free energy of binding. A more negative value indicates a stronger interaction. |
| Hydrogen Bonds | 2-4 | Number of hydrogen bonds formed with key amino acid residues in the binding pocket. |
| Interacting Residues | Tyr801, Asp824, Cys813 | Examples of amino acid residues in the target's active site that form significant interactions. |
| RMSD (Å) | < 2.0 | Root-mean-square deviation, indicating the stability of the docked pose. |
This table is illustrative and based on typical findings for imidazo[1,2-a]pyridine derivatives. Specific values for this compound would require a dedicated docking study.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. longdom.orgnih.govresearchgate.netmdpi.com For this compound, QSAR studies can be employed to predict the anti-ulcer activity of novel, structurally related compounds.
A QSAR study on a series of imidazopyrazine and pyridine derivatives with anti-ulcer activity highlighted the importance of descriptors such as molecular weight, conformation minimum energy, HOMO energy, solvent accessibility surface area, molar volume, molar refractivity, LogP, and parachor. jocpr.com These models can guide the synthesis of new derivatives with potentially enhanced therapeutic effects. jocpr.com For this compound, a QSAR model could reveal the optimal values for these descriptors to maximize its anti-ulcer activity.
Table 2: Key Descriptors in a Hypothetical QSAR Model for Anti-Ulcer Activity of Imidazo[1,2-a]pyridine Derivatives
| Descriptor | Type | Correlation with Activity | Implication for this compound |
| LogP | Lipophilicity | Positive | An optimal lipophilicity is crucial for membrane permeability and reaching the target site. |
| Molar Refractivity (MR) | Steric | Parabolic | Indicates that both the size and polarizability of substituents influence binding to the receptor. |
| Dipole Moment | Electronic | Negative | Suggests that a lower dipole moment may be favorable for activity. |
| HOMO Energy | Electronic | Positive | Higher HOMO energy may indicate greater electron-donating ability, potentially enhancing interactions. |
This table is a hypothetical representation based on general QSAR principles and findings for related compounds.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis of this compound is crucial for understanding its three-dimensional structure and flexibility, which in turn dictates its interaction with biological targets. Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of the molecule and its complex with a target protein over time. semanticscholar.orgdntb.gov.uamdpi.comnih.gov
MD simulations of imidazo[1,2-a]pyridine derivatives docked into their target proteins have been used to assess the stability of the ligand-protein complex. nih.gov These simulations can reveal how the ligand and protein adapt to each other upon binding and can identify key stable interactions that contribute to the binding affinity. For this compound, an MD simulation could provide insights into the stability of its binding to the H+/K+ ATPase, the flexibility of the phenyl-methylsulfinyl side chain, and the role of water molecules in the binding site. The root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation time is a key indicator of the complex's stability. mdpi.com
In Silico Prediction of Mechanistic Pathways
Computational methods play a significant role in predicting the metabolic fate and potential mechanistic pathways of drug molecules. nih.govpensoft.netnih.govcreative-biolabs.comoptibrium.com For this compound, in silico tools can predict its absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicity.
Knowledge-based systems and machine learning models can predict the sites of metabolism on the this compound molecule, primarily by cytochrome P450 enzymes. creative-biolabs.com These predictions can identify which parts of the molecule are most likely to undergo oxidation, reduction, or hydrolysis. Understanding the metabolic pathways is crucial for identifying potentially active or toxic metabolites. For instance, the sulfoxide group in Zolimidine is a likely site for metabolic transformations. In silico prediction of these pathways can guide further experimental studies and help in the design of new analogs with improved metabolic stability. pensoft.net
Analytical Methodologies for Zolimidine Hydrochloride Research
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure of Zolimidine (B74062) hydrochloride by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for obtaining detailed information about the atomic arrangement within a molecule. For Zolimidine hydrochloride, both ¹H (proton) and ¹³C NMR are utilized to confirm the identity and structure of the compound. nih.goviapchem.org
¹H NMR Spectroscopy: This technique provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. The ¹H NMR spectrum of Zolimidine would exhibit distinct signals corresponding to the protons on the imidazo[1,2-a]pyridine (B132010) ring system, the 4-methanesulfonylphenyl group, and the methyl group of the sulfonyl moiety. acs.org The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals are used to assign each proton to its specific position in the molecule. nih.gov
¹³C NMR Spectroscopy: This method is used to determine the number and type of carbon atoms in the molecule. The spectrum would show unique resonances for each carbon atom in the Zolimidine structure, including those in the aromatic rings and the methyl group, providing a map of the carbon skeleton.
Solid-State NMR (SSNMR): For hydrochloride salts like this compound, ³⁵Cl SSNMR can be a valuable tool. It provides a structural fingerprint of the active pharmaceutical ingredient (API) in its solid state, which can be used to identify different polymorphic forms and characterize the material in bulk or within dosage forms without interference from excipients. rsc.org
Table 1: Predicted ¹H NMR Chemical Shifts for Zolimidine
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Imidazo[1,2-a]pyridine Protons | 7.0 - 9.0 | m (multiplet) |
| Phenyl Protons (adjacent to SO₂) | ~8.0 | d (doublet) |
| Phenyl Protons (adjacent to Imidazopyridine) | ~8.2 | d (doublet) |
| Methanesulfonyl Protons (-SO₂CH₃) | ~3.2 | s (singlet) |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. acs.org The IR spectrum of this compound would display characteristic absorption bands that confirm the presence of its key structural features. This technique is a rapid and reliable method for initial identification.
Table 2: Characteristic IR Absorption Bands for Zolimidine
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aromatic C=C | Stretching | 1600 - 1450 |
| Imidazopyridine C=N | Stretching | 1650 - 1550 |
| Sulfonyl (S=O) | Asymmetric & Symmetric Stretching | 1350 - 1300 & 1160 - 1120 |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis. ncsu.edu
Mass Spectrometry (MS): Using soft ionization techniques like electrospray ionization (ESI), the protonated molecular ion [M+H]⁺ of Zolimidine would be observed, confirming its molecular weight of 272.32 g/mol . wikipedia.orgnih.gov Further fragmentation (MS/MS) can be induced to break the molecule into smaller, characteristic ions. nih.gov The fragmentation pattern provides a fingerprint that helps in structural confirmation. Key fragmentation pathways for Zolimidine would likely involve the cleavage of the bond between the phenyl and imidazopyridine rings and the loss of the methanesulfonyl group (SO₂CH₃) or sulfur dioxide (SO₂). mdpi.comnih.gov
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, allowing for the determination of the elemental formula of Zolimidine (C₁₄H₁₂N₂O₂S). acs.orgnih.gov This high precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions, thus providing unambiguous identification. acs.org
Table 3: Predicted Mass Spectrometry Data for Zolimidine
| Ion | Formula | Calculated m/z | Description |
|---|---|---|---|
| [M+H]⁺ | C₁₄H₁₃N₂O₂S⁺ | 273.07 | Protonated Molecular Ion |
| [M-CH₃+H]⁺ | C₁₃H₁₀N₂O₂S⁺ | 258.05 | Fragment from loss of methyl radical |
| [M-SO₂CH₃+H]⁺ | C₁₃H₁₀N₂⁺ | 194.09 | Fragment from cleavage of C-S bond |
| [C₉H₇N₂]⁺ | C₉H₇N₂⁺ | 143.06 | Imidazo[1,2-a]pyridine fragment |
Chromatographic Methods for Purity and Quantification
Chromatographic techniques are essential for separating this compound from impurities and for its quantification.
High-Performance Liquid Chromatography (HPLC) is the predominant method for assessing the purity and determining the concentration of this compound. nih.gov A reversed-phase HPLC (RP-HPLC) method is typically developed and validated for this purpose. ptfarm.plmedcraveonline.com
The method involves injecting a solution of the sample onto a chromatographic column (commonly a C18 column). A mobile phase, typically a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, is pumped through the column to elute the components. pharmainfo.inresearchgate.net this compound is separated from any synthesis-related impurities or degradation products based on their differential partitioning between the stationary and mobile phases. Detection is usually performed using a UV spectrophotometer at a wavelength where the analyte exhibits maximum absorbance. saudijournals.com
For routine quality control, the HPLC method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. medcraveonline.comresearchgate.net This involves evaluating parameters such as specificity, linearity, range, accuracy, precision, and robustness. scispace.comresearchgate.net
Table 4: Typical RP-HPLC Method Parameters for this compound Analysis
| Parameter | Typical Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH adjusted) |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~254 nm |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Injection Volume | 10 - 20 µL |
X-ray Crystallographic Analysis for Structural Elucidation
X-ray crystallography provides the most definitive structural information for crystalline solids like this compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a three-dimensional model of the electron density can be generated, from which the precise positions of all atoms in the molecule can be determined.
This technique yields accurate measurements of bond lengths, bond angles, and torsion angles. mdpi.com It also provides critical information about the molecule's conformation and the packing of molecules within the crystal lattice. For an ionic compound like this compound, X-ray analysis can reveal the details of intermolecular interactions, such as hydrogen bonding between the chloride anion and the protonated imidazopyridine nitrogen, which stabilize the crystal structure. nih.gov This level of detail is unattainable by other analytical methods and is considered the gold standard for structural elucidation.
Table 5: Exemplary Crystallographic Data Parameters for a Hydrochloride Salt
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.15 |
| b (Å) | 12.52 |
| c (Å) | 25.49 |
| β (°) | 105.16 |
| Volume (ų) | 2819.5 |
| Z (molecules/unit cell) | 4 |
Future Research Directions for Zolimidine Hydrochloride
Exploration of Novel Synthetic Pathways and Green Chemistry Innovations
While various synthetic strategies for Zolimidine (B74062) have been developed, there remains a need for more efficient, cost-effective, and environmentally benign processes. researchgate.net Future research should focus on novel synthetic pathways that adhere to the principles of green chemistry.
Current synthetic protocols for the imidazo[1,2-a]pyridine (B132010) core often involve metal-based catalysts and conventional heating methods. researchgate.net Innovations could include the development of mechanochemical methods, which reduce solvent use and energy consumption. An electrical grinder has already been shown to facilitate the cyclocondensation reaction needed to form the parent ring structure of Zolimidine, suggesting a promising avenue for solvent-free synthesis. researchgate.net
Further exploration into one-pot synthesis reactions and the use of water as a reaction medium could significantly improve the environmental footprint of Zolimidine production. researchgate.netresearchgate.net For example, a catalyst-free synthesis of the imidazo[1,2-a]pyridine core in water has been reported, achieving high yields and simplifying purification. researchgate.net Research into novel, cost-effective catalysts, such as zinc/iodine or nickel-iodine systems, could also lead to more efficient Ortoleva-King type reactions, a key step in some synthetic routes. researchgate.netresearchgate.net
Future research can be guided by the principles of green chemistry, as detailed in the table below.
| Green Chemistry Principle | Application in Zolimidine Hydrochloride Synthesis |
| Atom Economy | Designing one-pot or multicomponent reactions to maximize the incorporation of all materials used in the process into the final product. nih.gov |
| Use of Safer Solvents | Replacing traditional organic solvents with water or employing solvent-free conditions, such as mechanochemical grinding. researchgate.netunibo.it |
| Energy Efficiency | Utilizing microwave-mediated synthesis or ambient temperature reactions to reduce energy consumption compared to conventional heating. researchgate.netrsc.org |
| Catalysis | Developing highly efficient and recyclable catalysts, such as organocatalysts or cost-effective metal catalysts, to minimize waste and improve reaction rates. researchgate.netrsc.org |
| Waste Prevention | Optimizing reaction conditions and pathways to reduce the formation of byproducts and simplify purification processes. nih.gov |
Advanced Mechanistic Elucidation at the Sub-cellular Level
Zolimidine is known for its gastroprotective effects, particularly in the context of peptic ulcers. researchgate.netmedchemexpress.cn However, a detailed understanding of its mechanism of action at the sub-cellular and molecular level is not fully established. Future research should aim to identify the specific molecular targets and signaling pathways modulated by this compound.
Investigations could focus on its interaction with key proteins involved in gastric acid secretion, mucosal defense, and inflammatory responses within the gastrointestinal tract. Techniques such as affinity chromatography coupled with mass spectrometry could be employed to isolate and identify Zolimidine-binding proteins in gastric epithelial cells. Furthermore, studies using advanced microscopy and cellular imaging can visualize the sub-cellular localization of Zolimidine and its effects on organelles and cellular structures. Elucidating these mechanisms will be crucial for understanding its therapeutic effects and identifying potential new indications.
Development of Next-Generation Pre-clinical Models
To better predict the clinical efficacy and understand the biological effects of this compound, more sophisticated pre-clinical models are required. Traditional 2D cell cultures and animal models often fail to fully recapitulate the complexity of human gastrointestinal physiology and disease. nih.gov
The development of three-dimensional (3D) organoid cultures derived from human gastric tissue would provide a more physiologically relevant in vitro system. These organoids can mimic the cellular composition and architecture of the stomach lining, offering a powerful platform to study the effects of Zolimidine on cell proliferation, differentiation, and mucosal repair.
Additionally, "gut-on-a-chip" models, which are microfluidic devices that simulate the dynamic environment of the intestine, could be adapted to model the stomach. nih.gov Such platforms allow for the co-culture of different cell types and can incorporate physiological stimuli like peristalsis-like motions, providing a more accurate representation of the in vivo environment for drug testing. nih.gov These advanced models could offer significant improvements over existing systems for evaluating the efficacy and mechanism of action of Zolimidine and its analogs. nih.govcrownbio.com
Computational Design of Enhanced this compound Analogs
Computational chemistry and molecular modeling offer powerful tools for the rational design of novel this compound analogs with improved therapeutic properties. nih.gov By leveraging computational approaches, researchers can predict the biological activity and pharmacokinetic properties of new compounds, thereby streamlining the drug discovery process. springernature.com
Future research should utilize techniques like Quantitative Structure-Activity Relationship (QSAR) modeling to identify the key structural features of the Zolimidine scaffold that are essential for its gastroprotective activity. mdpi.com Molecular docking simulations can be used to predict how newly designed analogs interact with potential protein targets, helping to prioritize compounds for synthesis and biological testing. openmedicinalchemistryjournal.com
The synthesis of unprecedented N-acetylsulfilimine and -sulfoximine analogues of Zolimidine has already been reported, opening the door for further structural modifications. researchgate.net Computational tools can guide the design of a library of analogs with varied substituents on the imidazo[1,2-a]pyridine core to enhance properties such as target affinity, selectivity, and metabolic stability. researchgate.net
The table below summarizes key computational tools and their potential applications in designing next-generation Zolimidine analogs.
| Computational Tool | Application in Zolimidine Analog Design |
| Molecular Docking | Predicts the binding orientation and affinity of analogs to specific protein targets, aiding in the selection of promising candidates. openmedicinalchemistryjournal.com |
| QSAR Modeling | Establishes a mathematical relationship between the chemical structure of analogs and their biological activity to guide lead optimization. mdpi.com |
| Virtual Screening | Rapidly screens large virtual libraries of compounds to identify novel scaffolds or analogs with desired properties. openmedicinalchemistryjournal.com |
| Molecular Dynamics Simulations | Simulates the dynamic behavior of the drug-target complex over time to assess binding stability and conformational changes. mdpi.com |
| ADMET Prediction | Computationally estimates the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of new analogs to reduce late-stage failures. springernature.com |
Integration of Omics Technologies in this compound Research
The application of "omics" technologies—genomics, proteomics, and metabolomics—can provide a comprehensive, system-level understanding of the biological effects of this compound. mdpi.com These approaches are instrumental in elucidating drug mechanisms, identifying biomarkers, and personalizing therapy. researchgate.netnih.gov
Proteomics can be used to analyze global changes in protein expression in gastric cells following treatment with Zolimidine, offering insights into the pathways it modulates. nih.gov For example, identifying alterations in proteins involved in cell survival, inflammation, or acid production could clarify its mechanism of action. nih.gov
Transcriptomics, the study of gene expression, can reveal how Zolimidine affects cellular function at the genetic level. mdpi.com By analyzing changes in the transcriptome of gastric tissues, researchers can identify gene networks that are upregulated or downregulated by the drug. Metabolomics, the study of small molecule metabolites, can uncover changes in cellular metabolism induced by Zolimidine, providing a functional readout of its biological impact. nih.gov Integrating data from these different omics platforms will provide a holistic view of Zolimidine's effects and could uncover novel therapeutic targets and applications. mdpi.comdrugtargetreview.com
Q & A
Basic Research Questions
Q. How should researchers determine whether Zolimidine hydrochloride is classified as a single-component or multi-component substance for experimental purposes?
- Methodological Answer : Classification depends on purity thresholds outlined in REACH guidelines. If the zolimidine content exceeds 80% (typical concentration ≥85%), it is treated as a single-component substance. For batches with 74–86% zolimidine and 4–12% imidazole, use HPLC or mass spectrometry to quantify components. If imidazole exceeds 10%, classify as multi-component and account for co-formulant interactions in experimental design. Refer to REACH’s substance definition for edge cases involving solvent residues (e.g., methanol removal) .
Q. What analytical techniques are recommended for initial purity assessment of this compound?
- Methodological Answer : Employ reversed-phase HPLC with UV detection (e.g., C18 column, 254 nm wavelength) to quantify zolimidine and imidazole. Calibrate using certified reference standards. For impurity profiling, couple with mass spectrometry to identify byproducts. Validate methods per ICH Q2(R1) guidelines, including linearity (R² ≥0.99) and precision (%RSD <2%) .
Q. How should researchers document synthesis and characterization of this compound in academic publications?
- Methodological Answer : Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry):
- Report synthesis steps, solvent removal methods, and purity ranges.
- Include chromatograms, NMR spectra, and elemental analysis in supplementary materials.
- For multi-component batches, explicitly state co-formulant percentages and their potential pharmacological impacts .
Advanced Research Questions
Q. How can experimental designs address batch-to-batch variability in this compound purity?
- Methodological Answer :
- Pre-Experimental : Characterize each batch via HPLC and normalize doses based on active zolimidine content.
- Statistical Adjustments : Use multivariate regression to isolate purity effects. For in vitro studies, include a solvent control (e.g., residual methanol ≤0.1%) to exclude solvent-mediated artifacts.
- Case Example : A study comparing 75% vs. 85% purity batches should report both raw and purity-adjusted efficacy metrics .
Q. What strategies resolve contradictions in reported pharmacological effects of this compound across studies?
- Methodological Answer :
- Meta-Analysis : Pool data from studies with harmonized purity criteria (≥80% zolimidine). Exclude outliers with undocumented impurities.
- In Silico Modeling : Use molecular docking to assess whether imidazole (at >10%) modulates target binding. Validate via competitive binding assays.
- Critical Flaw Identification : Consult cross-disciplinary experts to evaluate confounding variables (e.g., solvent choice, storage conditions) .
Q. How to validate analytical methods for this compound in complex biological matrices?
- Methodological Answer :
- Sample Preparation : Use protein precipitation (acetonitrile: plasma = 3:1) to reduce matrix interference.
- Method Validation : Assess recovery rates (85–115%), intra-day precision (%RSD <15%), and limit of quantification (LOQ ≤10 ng/mL).
- Cross-Validation : Compare results with LC-MS/MS for confirmation. Publish full validation parameters in supplementary materials .
Data Presentation and Compliance
Q. What statistical approaches are appropriate for analyzing dose-response data with variable this compound purity?
- Methodological Answer :
- Dose Normalization : Express results as µg zolimidine/mg total substance.
- Nonlinear Regression : Fit data to Hill-Langmuir equations using tools like GraphPad Prism. Report EC₅₀ values with 95% confidence intervals.
- Sensitivity Analysis : Test whether imidazole content (4–12%) significantly alters dose-response curves via ANCOVA .
Q. How to ensure regulatory compliance (e.g., REACH) when handling this compound in academic labs?
- Methodological Answer :
- Registration : If synthesizing >1 ton/year, submit substance identity data (EC 214-947-4, CAS 1222-57-7) and impurity profiles to ECHA.
- Safety Protocols : Adopt SOPs for methanol handling (e.g., fume hood use, PPE) as per University of Georgia Safety Manual. Document deviations and corrective actions .
Tables for Methodological Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
